molecular formula C21H19N5O2 B2399022 2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380070-27-7

2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No.: B2399022
CAS No.: 2380070-27-7
M. Wt: 373.416
InChI Key: CMNPKOMSSQWNFZ-UHFFFAOYSA-N
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Description

2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate. The final step involves the coupling of the piperidine-quinoxaline intermediate with a pyridine-4-carbonitrile derivative under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, bases like sodium hydroxide, solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce alcohol derivatives. Substitution reactions can lead to various substituted quinoxaline or pyridine derivatives.

Scientific Research Applications

2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the pyridine ring may contribute to its overall stability and solubility. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share the quinoxaline core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-3-carboxylic acid are structurally related and have comparable pharmacological properties.

    Pyridine Derivatives: Compounds such as 4-cyanopyridine and 4-pyridinecarboxaldehyde share the pyridine ring and are used in similar applications.

Uniqueness

2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

2-[[1-(quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c22-12-15-5-6-25-20(10-15)28-14-16-2-1-9-26(13-16)21(27)17-3-4-18-19(11-17)24-8-7-23-18/h3-8,10-11,16H,1-2,9,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNPKOMSSQWNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)COC4=NC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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